2-ethylbut-2-enenitrile
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Overview
Description
2-ethylbut-2-enenitrile is an organic compound with the molecular formula C6H9N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an ethyl-substituted butene backbone. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylbut-2-enenitrile can be synthesized through various methods. One common synthetic route involves the reaction of 2-ethylbut-2-ene with hydrogen cyanide (HCN) in the presence of a catalyst. This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-ethylbut-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-ethylbut-2-enenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitriles. Researchers investigate how enzymes interact with nitriles to understand their mechanisms of action.
Medicine: It is explored for its potential use in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets in specific ways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethylbut-2-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction involves the formation of an enzyme-substrate complex, followed by the catalytic conversion of the substrate to the product .
Comparison with Similar Compounds
Similar Compounds
2-butenenitrile: This compound has a similar structure but lacks the ethyl substitution. It undergoes similar chemical reactions but may have different reactivity and stability.
2-methylbut-2-enenitrile: This compound has a methyl substitution instead of an ethyl substitution.
Uniqueness
2-ethylbut-2-enenitrile is unique due to its ethyl substitution, which can influence its reactivity and stability. This substitution can affect the compound’s interactions with reagents and catalysts, making it distinct from other similar compounds .
Properties
CAS No. |
89580-25-6 |
---|---|
Molecular Formula |
C6H9N |
Molecular Weight |
95.1 |
Purity |
95 |
Origin of Product |
United States |
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